molecular formula C15H10BrFN2O B2680596 2-bromo-4-fluoro-N-(1H-indol-5-yl)benzamide CAS No. 1308451-40-2

2-bromo-4-fluoro-N-(1H-indol-5-yl)benzamide

Cat. No.: B2680596
CAS No.: 1308451-40-2
M. Wt: 333.16
InChI Key: IRRXURZAWFUCRE-UHFFFAOYSA-N
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Description

2-bromo-4-fluoro-N-(1H-indol-5-yl)benzamide is a chemical compound with the molecular formula C15H10BrFN2O and a molecular weight of 333.16 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H10BrFN2O/c16-13-8-10 (17)1-3-12 (13)15 (20)19-11-2-4-14-9 (7-11)5-6-18-14/h1-8,18H, (H,19,20) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 333.16 . The compound’s IUPAC name is this compound .

Scientific Research Applications

Radiolabeling and Imaging Agents

Compounds related to 2-bromo-4-fluoro-N-(1H-indol-5-yl)benzamide have been explored as radiolabeling agents for imaging purposes. For example, fluorine-18 labeled benzamide analogues have been synthesized for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET), indicating the potential of such compounds in diagnostic imaging and cancer research (Tu et al., 2007).

Organic Synthesis and Functional Materials

The structural motif of benzamide derivatives, including those similar to this compound, is a key component in various organic synthesis pathways. These compounds serve as intermediates in the synthesis of complex molecules, including heterocyclic compounds, which are essential in the development of new materials and pharmaceuticals. For instance, cobalt-catalyzed C-H carbonylation of naphthylamides for synthesizing benzo[cd]indol-2(1H)-one scaffolds showcases the utility of such compounds in synthesizing bromodomain inhibitors, highlighting their importance in medicinal chemistry and drug development (Ying et al., 2019).

Antimicrobial and Antiviral Research

Research into benzamide derivatives also includes their potential in antimicrobial and antiviral applications. The study of compounds for their interaction with bacterial cells, both in free and adherent states, demonstrates their potential as novel antimicrobial agents with significant activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm-forming capabilities (Limban et al., 2011). Additionally, compounds have been evaluated for antiviral activity against influenza viruses, offering insights into the development of new antiviral drugs (Selvam et al., 2006).

Histone Deacetylase Inhibition

Some benzamide derivatives have been investigated for their ability to inhibit histone deacetylase (HDA), a critical enzyme involved in chromatin remodeling and gene expression regulation. These studies have implications for cancer therapy, as HDA inhibitors can induce hyperacetylation of nuclear histones, affecting tumor cell growth and differentiation (Saito et al., 1999).

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 2-bromo-4-fluoro-n-(1h-indol-5-yl)benzamide, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact excellently with receptors . This interaction likely results in changes in the receptor’s function, leading to the observed biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple pathways are likely affected, leading to downstream effects that contribute to the compound’s overall biological activity.

Result of Action

Given the range of biological activities associated with indole derivatives , it can be inferred that the compound likely induces a variety of molecular and cellular changes.

Properties

IUPAC Name

2-bromo-4-fluoro-N-(1H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2O/c16-13-8-10(17)1-3-12(13)15(20)19-11-2-4-14-9(7-11)5-6-18-14/h1-8,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRXURZAWFUCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1NC(=O)C3=C(C=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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